3-Bromo-6-methylimidazo[1,2-a]pyridine
Overview
Description
3-Bromo-6-methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. The presence of a bromine atom at the 3-position and a methyl group at the 6-position of the imidazo[1,2-a]pyridine core makes it a unique and valuable compound in various fields of research and industry.
Mechanism of Action
Target of Action
3-Bromo-6-methylimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class of compounds . These compounds have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives interact with their targets and cause changes that result in their anti-tuberculosis activity .
Biochemical Pathways
It is known that imidazo[1,2-a]pyridine derivatives can affect various biochemical pathways, leading to their anti-tuberculosis activity .
Pharmacokinetics
Other imidazo[1,2-a]pyridine derivatives have displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
It is known that imidazo[1,2-a]pyridine derivatives can significantly reduce the bacterial load in tuberculosis models .
Action Environment
It is known that environmental factors can influence the action of other imidazo[1,2-a]pyridine derivatives .
Biochemical Analysis
Biochemical Properties
3-Bromo-6-methylimidazo[1,2-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, this compound can bind to specific proteins, altering their conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Moreover, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, but its effects can change over time. For instance, prolonged exposure to this compound can lead to gradual changes in cellular metabolism and gene expression, which may result in long-term alterations in cell function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect the levels of metabolites and influence metabolic flux. For example, it has been shown to inhibit certain enzymes in the glycolytic pathway, leading to changes in glucose metabolism. Additionally, this compound can interact with cofactors such as NADH and FADH2, affecting their redox states and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Additionally, this compound can bind to plasma proteins, affecting its bioavailability and distribution within the body .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by bromination. One common method involves the use of 2-aminopyridine and 2-bromoacetophenone in the presence of a base such as potassium carbonate in a polar solvent like ethanol under reflux conditions. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the imidazo[1,2-a]pyridine core, followed by bromination at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and environmentally friendly solvents and reagents to improve yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group at the 6-position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The imidazo[1,2-a]pyridine core can undergo reduction to form dihydroimidazo[1,2-a]pyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
- Substituted imidazo[1,2-a]pyridine derivatives
- Oxidized products such as aldehydes or carboxylic acids
- Reduced dihydroimidazo[1,2-a]pyridine derivatives
Scientific Research Applications
3-Bromo-6-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic light-emitting diodes (OLEDs) and sensors.
Comparison with Similar Compounds
6-Bromoimidazo[1,2-a]pyridine: Similar structure but lacks the methyl group at the 6-position.
3-Bromo-6-methylpyridazine: Similar bromine and methyl substitution but different core structure (pyridazine instead of imidazo[1,2-a]pyridine).
2,7-Dimethylimidazo[1,2-a]pyridine: Similar imidazo[1,2-a]pyridine core with different substitution pattern.
Uniqueness: 3-Bromo-6-methylimidazo[1,2-a]pyridine is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and biological activity. This compound’s unique substitution pattern allows for selective interactions with molecular targets, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
3-bromo-6-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZMYJJVBJHMLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C2Br)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70413981 | |
Record name | 3-bromo-6-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70413981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866135-71-9 | |
Record name | 3-bromo-6-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70413981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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